4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol
Description
Properties
IUPAC Name |
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-14-15-9(2)16(8)13-7-10-4-5-11(17)12(6-10)18-3/h4-7,17H,1-3H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLFGSJMVYGIPV-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole derivatives, have been found to exhibit cytotoxic activities against certain tumor cell lines. They also show good antimicrobial activities against certain microorganisms.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that result in its antimicrobial or cytotoxic effects.
Biological Activity
The compound 4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential anticancer effects. The compound's structure and the significance of the triazole moiety in medicinal chemistry will also be discussed.
Structural Overview
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H14N4O2
- SMILES : Cc1cn[nH]c(=N)c1C(Cc2ccc(OC)cc2)O
Antimicrobial Properties
The triazole ring in this compound has been associated with significant antimicrobial activity. Triazole derivatives are known to inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. Research indicates that compounds with similar structures exhibit broad-spectrum activity against various bacteria and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 8 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| Compound C | Staphylococcus aureus | 4 µg/mL |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various assays such as DPPH and ABTS. The results indicate that it possesses significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.
Table 2: Antioxidant Activity Results
| Compound Name | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 15.3 | 12.7 |
| Ascorbic Acid | 10.0 | 8.0 |
Anticancer Potential
Emerging studies suggest that triazole derivatives may exhibit anticancer properties through various mechanisms such as inducing apoptosis and inhibiting tumor cell proliferation. Molecular docking studies have shown that these compounds can effectively bind to cancer-related targets.
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of triazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited significant growth inhibition:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 20 µM for the compound under investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Interference with essential enzymes in microbial cells.
- Reactive Oxygen Species (ROS) Modulation : Scavenging free radicals and reducing oxidative stress.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting cell cycle progression.
Comparison with Similar Compounds
a) 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenol
- Structure : Features a 4-fluorophenyl group attached to the triazole ring instead of methyl groups.
- Properties : Exhibits liquid crystalline behavior, forming self-organized polymorphic phases with applications in optical materials. The fluorine atom enhances thermal stability and polarizability, critical for energy-related investigations .
- Key Difference : Fluorine substituents increase electronegativity and intermolecular interactions compared to methyl groups, altering phase transition temperatures.
b) (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol
- Structure: Contains a 4-(dimethylamino)phenyl group on the triazole.
- Properties: Demonstrates antioxidant activity due to the electron-donating dimethylamino group, which stabilizes free radicals. The (E)-configuration is confirmed via NMR spectroscopy .
- Key Difference: The dimethylamino group enhances solubility in polar solvents and redox activity, unlike the hydrophobic methyl substituents in the target compound.
Variations in the Aromatic Backbone
a) 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate (In)
- Structure: The 2-methoxyphenol is esterified with a 4-alkoxybenzoate chain (e.g., hexyloxy).
- Properties : Displays mesomorphic behavior (liquid crystallinity) with induced polymorphic phases. The alkoxy chain length modulates melting points and optical anisotropy .
- Key Difference: Esterification introduces flexibility, enabling tunable mesophases, absent in the non-esterified target compound.
c) (E)-4-{[(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)imino]-methyl}-3-(p-tolyl)-1,2
- Structure : Incorporates a sulfanylidene group and p-tolyl substituent on the triazole.
- Properties : Stabilized by intramolecular C–H···S hydrogen bonds and intermolecular N–H···S interactions, forming 2D sheets in the crystal lattice. The sulfanylidene group enhances π-conjugation .
- Key Difference : Sulfur atoms introduce stronger hydrogen-bonding networks compared to methyl or methoxy groups.
Data Tables
Table 1. Structural and Functional Comparison of Triazole-Based Schiff Bases
Table 2. Hydrogen-Bonding Parameters in Selected Compounds
Preparation Methods
Reaction Conditions
The traditional method involves refluxing equimolar amounts of 4-amino-3,5-dimethyl-1,2,4-triazole and 4-hydroxy-2-methoxybenzaldehyde in methanol or ethanol under acidic conditions (e.g., glacial acetic acid). A typical protocol includes:
Yield and Characterization
Yields range from 70% to 80%, with purity confirmed via melting point analysis (observed: 210–212°C) and spectroscopic methods:
-
¹H NMR : Aromatic protons at δ 6.8–7.5 ppm, imine proton (CH=N) at δ 8.3–8.5 ppm, and triazole methyl groups at δ 2.2–2.5 ppm.
Ultrasound-Assisted Synthesis
Optimization of Sonication Parameters
Ultrasound irradiation enhances reaction kinetics via cavitation, reducing synthesis time from hours to minutes. Optimal conditions include:
-
Frequency : 40 kHz
-
Power : 250 W
-
Solvent : Methanol
-
Temperature : 40°C
-
Time : 3–5 minutes
Comparative Advantages
-
Purity : Higher than thermal methods due to reduced side reactions.
-
Energy efficiency : 80% reduction in energy consumption compared to reflux.
Microwave-Assisted Synthesis
Microwave Reaction Design
Microwave irradiation enables rapid, uniform heating, achieving near-quantitative yields. A representative protocol derived from triazole syntheses includes:
-
Power : 600 W
-
Time : 20–30 minutes
-
Solvent : Ethanol or solvent-free conditions
-
Molar ratio : 1:1
Performance Metrics
Comparative Analysis of Methods
| Parameter | Thermal | Ultrasound | Microwave |
|---|---|---|---|
| Reaction time | 4–6 h | 3–5 min | 20–30 min |
| Yield (%) | 70–80 | 85–90 | 92–97 |
| Energy consumption | High | Moderate | Low |
| Equipment cost | Low | Moderate | High |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding pale-yellow crystals.
Q & A
What synthetic methodologies are recommended for preparing 4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves condensation reactions between substituted triazoles and aldehyde derivatives. A general protocol includes:
- Step 1: Dissolve 3,5-dimethyl-4H-1,2,4-triazole in absolute ethanol with glacial acetic acid as a catalyst.
- Step 2: Add 2-methoxy-4-formylphenol under reflux (4–6 hours) to form the Schiff base linkage (imine group) .
- Optimization: Control reaction temperature (70–80°C), pH (slightly acidic), and stoichiometric ratios (1:1 molar ratio of triazole to aldehyde). Use TLC or HPLC to monitor reaction progress .
Advanced Note: For improved yields, consider microwave-assisted synthesis or ionic liquid solvents to enhance reaction kinetics .
How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
Answer:
Contradictions often arise from tautomerism (e.g., thione-thiol tautomers in triazoles) or solvent-induced shifts. Methodological steps:
- NMR: Compare experimental and NMR data with computational predictions (DFT calculations). For imine protons, expect signals near δ 8.5–9.0 ppm .
- IR: Confirm the C=N stretch (~1600–1650 cm) and phenolic O–H stretch (~3200 cm) .
- Crystallography: Use single-crystal X-ray diffraction to unambiguously resolve tautomeric forms (e.g., bond lengths: C=N ~1.30 Å, C–S ~1.68 Å) .
What experimental design strategies are suitable for evaluating the biological activity of this compound?
Answer:
Adopt a hierarchical approach :
In Vitro Screening: Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria. Use positive controls (e.g., ampicillin) and solvent controls .
Mechanistic Studies:
- Perform molecular docking to predict interactions with target enzymes (e.g., dihydrofolate reductase).
- Validate with enzyme inhibition assays (e.g., UV-Vis kinetics) .
In Vivo Models: Use murine models for antitumor activity (e.g., Ehrlich ascites carcinoma), with randomized block designs to account for biological variability .
How can the environmental fate of this compound be assessed in long-term studies?
Answer:
Follow OECD guidelines for environmental risk assessment:
- Photodegradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation products via LC-MS .
- Bioaccumulation: Use zebrafish (Danio rerio) models to measure bioconcentration factors (BCFs).
- Ecotoxicology: Conduct acute toxicity tests on Daphnia magna (48-hour EC) and algae (72-hour growth inhibition) .
Advanced Note: Incorporate QSAR models to predict partition coefficients (log P) and persistence in soil/water .
What advanced techniques are recommended for analyzing crystallographic data and intermolecular interactions?
Answer:
- X-ray Diffraction: Refine data using SHELX or OLEX2. Key parameters:
- Bond angles (e.g., triazole ring planarity: dihedral angles < 5° deviation).
- Hydrogen bonding (e.g., N–H⋯O interactions with d ≈ 2.8–3.0 Å) .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., π-π stacking, van der Waals interactions) using CrystalExplorer .
How can researchers address low yields in the final step of synthesis?
Answer:
- Byproduct Analysis: Use GC-MS or NMR to identify side products (e.g., hydrolysis of imine to amine).
- Solvent Optimization: Replace ethanol with DMF or acetonitrile to stabilize intermediates .
- Catalysis: Introduce p-toluenesulfonic acid (PTSA) or montmorillonite K10 clay to accelerate imine formation .
What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?
Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., ) .
- ANOVA with Post Hoc Tests: Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
How does the electronic structure of the triazole ring influence bioactivity?
Answer:
The electron-deficient triazole ring facilitates interactions with biological targets:
- Hydrogen Bonding: N2 and N4 act as acceptors (e.g., binding to serine residues in enzymes) .
- Conjugation Effects: The imine group (C=N) enhances π-delocalization, increasing stability in hydrophobic pockets .
Advanced Note: Substituents (e.g., methyl groups at C3/C5) modulate lipophilicity, improving membrane permeability .
What quality control protocols are critical for ensuring compound purity?
Answer:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve ≥98% purity .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
- Thermal Analysis: Confirm stability via TGA (decomposition temperature >200°C) .
How can computational chemistry aid in predicting the compound’s reactivity and toxicity?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Fukui indices) .
- ADMET Prediction: Use tools like SwissADME to estimate oral bioavailability, CYP450 inhibition, and Ames test outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
